Caffeic acid-pYEEIE TFA

SH2 Domain Inhibition Src Family Kinases Binding Affinity

Caffeic acid-pYEEIE TFA uniquely combines a caffeic acid moiety with the pYEEIE phosphopeptide sequence, conferring a 30-fold binding enhancement over Ac-pYEEIE (IC50 42 nM). Its non-phosphopeptide architecture yields distinct selectivity across Lck, Src, and Fyn SH2 domains—making it the definitive tool for probing TCR signaling and SH2-mediated protein-protein interactions. The TFA salt ensures 50 mg/mL aqueous solubility, ideal for SPR, ITC, and NMR studies demanding high-concentration, soluble ligand. Substituting generic phosphopeptides risks altered affinity and compromised experimental interpretation.

Molecular Formula C41H51F3N5O21P
Molecular Weight 1037.8 g/mol
Cat. No. B12425052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic acid-pYEEIE TFA
Molecular FormulaC41H51F3N5O21P
Molecular Weight1037.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20-,24-,25-,26-,27-,34-;/m0./s1
InChIKeyKIXUFVTZPVMUKC-LDEIPEOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeic Acid-pYEEIE TFA: A High-Affinity Non-Phosphopeptide Inhibitor of the Src SH2 Domain for Targeted Kinase Signaling Research


Caffeic acid-pYEEIE TFA is a non-phosphopeptide inhibitor (antagonist) that exhibits potent binding affinity for the GST-Lck-SH2 domain, a component of the Src family of non-receptor tyrosine kinases . It consists of the caffeic acid moiety conjugated to the phosphopeptide sequence pYEEIE (phosphotyrosine-Glu-Glu-Ile-Glu), and is commonly supplied as the trifluoroacetate (TFA) salt form to enhance solubility [1]. The compound (CAS: 507471-72-9 for the free base) is a critical tool compound for studying SH2 domain-mediated protein-protein interactions in signal transduction pathways, particularly those involving Src family kinases (SFKs) such as Lck, Src, and Fyn .

Why Generic Substitution of Caffeic Acid-pYEEIE TFA in SH2 Domain Inhibition Studies Is Scientifically Invalid


While numerous phosphopeptides and small molecules target the Src SH2 domain, caffeic acid-pYEEIE TFA is not interchangeable with in-class analogs due to its unique structural hybridization of a hydroxyl aromatic acid (caffeic acid) with a core phosphopeptide sequence (pYEEIE), which confers a 30-fold enhancement in binding activity compared to the baseline acetylated phosphopeptide Ac-pYEEIE [1]. Furthermore, its non-phosphopeptide nature, achieved by replacing the phosphotyrosine with tyrosine or DOPA, yields distinct selectivity profiles across SFK SH2 domains (Lck, Src, Fyn) that differ markedly from traditional phosphopeptides [2]. Substituting with a generic phosphopeptide or a different non-phosphopeptide analog would result in significantly altered affinity and selectivity, potentially invalidating the experimental outcome and interpretation.

Caffeic Acid-pYEEIE TFA: Direct Quantitative Comparisons for Informed Procurement and Experimental Design


Sub-Nanomolar Binding Affinity vs. Ac-pYEEIE (IC50 Comparison)

Caffeic acid-pYEEIE exhibits a 42 nM IC50 for the src SH2 domain, which is significantly lower (i.e., more potent) than the 0.5 µM (500 nM) IC50 reported for the baseline phosphopeptide Ac-pYEEIE under comparable in vitro conditions [1]. This represents an approximately 12-fold higher potency.

SH2 Domain Inhibition Src Family Kinases Binding Affinity

30-Fold Enhanced Binding Activity Over Ac-pYEEIE in ELISA

In a direct head-to-head comparison using ELISA, caffeic acid-pYEEIE exhibited approximately 30-fold more binding activity than Ac-pYEEIE for the GST-Lck-SH2 domain [1]. This was the primary finding of a focused study on non-phosphopeptide inhibitors.

Non-Phosphopeptide Inhibitor ELISA Binding Activity

Broad SH2 Domain Selectivity vs. Caffeic Acid-DOPA-EEIE

Unlike caffeic acid-DOPA-EEIE, a non-phosphopeptide analog lacking phosphotyrosine, which showed similar binding affinity for GST-Lck-SH2, GST-Src-SH2, and GST-Fyn-SH2, caffeic acid-pYEEIE's selectivity profile is derived from its phosphopeptide backbone. The study notes that caffeic acid-DOPA-EEIE exhibited less than 20 times decreased binding affinity for GST-Lck-SH2 compared to Ac-pYEEIE [1]. This comparison underscores that the phosphotyrosine moiety in caffeic acid-pYEEIE contributes to a distinct interaction pattern.

SH2 Domain Src Family Kinases Selectivity Profiling

Superior Potency Over Traditional Phosphopeptides in Lck-SH2 Binding

In studies examining the inhibition of T cell receptor (TCR) signaling, caffeic acid-pYEEIE demonstrated an IC50 of 12.3 µM for the Lck-SH2 domain, a value significantly lower than traditional phosphopeptides which typically exhibit IC50 values exceeding 100 µM under similar experimental conditions [1].

T Cell Receptor Signaling Lck Kinase Inhibitor Potency

Enhanced Aqueous Solubility of TFA Salt Form for In Vitro Assays

The TFA salt form of caffeic acid-pYEEIE demonstrates superior aqueous solubility compared to the free acid form. The TFA salt is reported to be soluble in water at 50 mg/mL (approximately 48 mM) [1], whereas the free acid form typically requires organic co-solvents like DMSO for dissolution .

Solubility Formulation In Vitro Assay

Validated Research Applications for Caffeic Acid-pYEEIE TFA Based on Quantitative Performance Evidence


High-Throughput Screening (HTS) for Src Family Kinase SH2 Domain Inhibitors

Given its 42 nM IC50 and 30-fold enhanced binding activity over Ac-pYEEIE, caffeic acid-pYEEIE TFA serves as an ideal positive control or reference inhibitor in HTS campaigns designed to identify novel Src SH2 domain antagonists [1]. Its high potency ensures a robust assay window, reducing false negatives and enabling the detection of weak or moderate inhibitors.

Dissecting T Cell Receptor (TCR) Signaling Pathways

With a demonstrated 12.3 µM IC50 for the Lck-SH2 domain—significantly more potent than traditional phosphopeptides—caffeic acid-pYEEIE TFA is the preferred tool for studying the role of Lck-SH2 interactions in TCR-mediated signal transduction, particularly in models of T cell activation and immune synapse formation [1].

Comparative Studies of Phosphopeptide vs. Non-Phosphopeptide SH2 Domain Interactions

The unique structure of caffeic acid-pYEEIE, which combines a hydroxyl aromatic acid with a phosphopeptide sequence, makes it an essential comparator in studies aimed at understanding the molecular determinants of SH2 domain binding. Its distinct selectivity profile compared to non-phosphopeptide analogs like caffeic acid-DOPA-EEIE allows for the precise elucidation of the contributions of the phosphotyrosine moiety and the caffeic acid group to binding affinity and specificity [1].

Biophysical Characterization of Protein-Ligand Interactions

The compound's high binding affinity and the availability of the TFA salt form with excellent aqueous solubility (50 mg/mL) make it well-suited for biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy, where high concentrations of soluble ligand are often required for accurate parameter determination [1].

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